![molecular formula C8H5BrClNO3S B1484647 3-Bromo-2-cyano-6-methoxybenzenesulfonyl chloride CAS No. 1807207-91-5](/img/structure/B1484647.png)
3-Bromo-2-cyano-6-methoxybenzenesulfonyl chloride
Overview
Description
3-Bromo-2-cyano-6-methoxybenzenesulfonyl chloride (3-BCMBSC) is an organosulfur compound belonging to the class of sulfonyl chlorides. It is a colorless solid and is used in a wide range of laboratory experiments and applications. It is also known as 3-bromo-2-cyano-6-methoxybenzenesulfonyl chloride, 3-bromo-2-cyano-6-methoxybenzene-1-sulfonyl chloride, and 3-bromo-2-cyano-6-methoxybenzenesulfonyl chloride.
Scientific Research Applications
3-BCMBSC has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It is also used in the synthesis of drugs, peptides, and other organic compounds.
Mechanism of Action
3-BCMBSC is a sulfonyl chloride that can be used as a reagent in organic synthesis. It is a nucleophilic reagent that can react with electrophiles, such as carbonyl compounds, to form a new bond. This reaction is known as a nucleophilic addition reaction.
Biochemical and Physiological Effects
3-BCMBSC has no known biochemical or physiological effects on humans or animals. It is used solely as a reagent in laboratory experiments and is not used as a drug or therapeutic agent.
Advantages and Limitations for Lab Experiments
3-BCMBSC has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also a low-cost reagent that can be used in a wide range of reactions. However, it is also a toxic compound and should be handled with care.
Future Directions
There are numerous potential future directions for research involving 3-BCMBSC. These include the exploration of new applications for the compound in organic synthesis, the development of new methods for the synthesis of 3-BCMBSC, and the investigation of the possible uses of 3-BCMBSC as a catalyst for the synthesis of polymers. Additionally, research into the potential toxicity of 3-BCMBSC should be conducted to ensure its safe use in laboratory experiments.
properties
IUPAC Name |
3-bromo-2-cyano-6-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c1-14-7-3-2-6(9)5(4-11)8(7)15(10,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEYLWKNMRUUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyano-6-methoxybenzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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